molecular formula C27H49N7O7S B2396260 Biotin-PEG4-Amide-C6-Azide CAS No. 1006592-62-6

Biotin-PEG4-Amide-C6-Azide

Cat. No.: B2396260
CAS No.: 1006592-62-6
M. Wt: 615.79
InChI Key: VMDHUTMCBPLPBZ-FXSPECFOSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-Amide-C6-Azide plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based PROTAC linker, is instrumental in this process .

Cellular Effects

The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is linked to its role in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage , which is crucial for the formation of PROTACs .

Temporal Effects in Laboratory Settings

Its stability and degradation would be crucial factors to consider in the synthesis of PROTACs .

Dosage Effects in Animal Models

Given its role in the synthesis of PROTACs , the dosage would likely influence the efficacy of the resulting PROTACs.

Metabolic Pathways

Given its role in the synthesis of PROTACs , it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

Given its role in the synthesis of PROTACs , it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .

Subcellular Localization

Given its role in the synthesis of PROTACs , it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-Amide-C6-Azide is synthesized through a multi-step process that involves the conjugation of biotin with PEG, followed by the introduction of an amide bond and an azide group. The synthesis typically starts with the activation of biotin, which is then reacted with PEG to form a biotin-PEG conjugate. The amide bond is introduced through a coupling reaction with an appropriate amine, and the azide group is added via a substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG4-Amide-C6-Azide is unique due to its combination of biotin, PEG, amide bond, and azide group, which provides enhanced solubility, stability, and reactivity compared to other similar compounds. Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications in research and industry .

Biological Activity

Biotin-PEG4-Amide-C6-Azide is a specialized compound utilized primarily as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins. This article provides an in-depth examination of its biological activity, including its chemical properties, mechanisms of action, and applications in research.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1006592-62-6
Molecular Formula C27H49N7O7S
Molecular Weight 615.79 g/mol
Purity 98.37%
Solubility ≥ 2.5 mg/mL (DMSO)

This compound features a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility, making it suitable for various biological applications. The azide group enables it to participate in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

The primary mechanism by which this compound exerts its biological activity is through its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker:

  • Ligand for Target Protein : This component binds to the protein intended for degradation.
  • Ligand for E3 Ubiquitin Ligase : This part recruits the ubiquitin-proteasome system, facilitating the tagging of the target protein for degradation.

The use of this compound in PROTACs allows for effective degradation of specific proteins, offering a promising approach in targeted therapy, particularly in cancer treatment .

Applications in Research

This compound is employed in various research contexts, including:

  • Targeted Protein Degradation : Its ability to form stable linkages with target proteins makes it valuable in studies aimed at understanding protein function and regulation.
  • Labeling and Imaging : The biotin component allows for easy detection and purification of proteins via streptavidin-based methods.
  • Cell Surface Glycoprotein Studies : It can be used to label glycoproteins on cell surfaces, facilitating studies on cell signaling and interactions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Targeted Therapy Development : In one study, researchers utilized this compound to synthesize PROTACs that effectively degraded specific oncogenic proteins in cancer cells, demonstrating significant reductions in cell viability .
  • Bioorthogonal Labeling : Another investigation showed that using this compound allowed for efficient labeling of sialoglycoproteins in human colon cancer cell lines, providing insights into glycan processing and cellular interactions .
  • Mechanistic Studies : A study focused on the binding affinities of various ligands demonstrated that PROTACs incorporating this compound exhibited enhanced specificity and efficacy compared to traditional small molecule inhibitors .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHUTMCBPLPBZ-FXSPECFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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